molecular formula C9H6FNO3S B6244116 isoquinolin-6-yl fluoranesulfonate CAS No. 2411200-17-2

isoquinolin-6-yl fluoranesulfonate

Cat. No.: B6244116
CAS No.: 2411200-17-2
M. Wt: 227.2
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Description

Isoquinolin-6-yl fluoranesulfonate (C₁₀H₈FNO₃S) is a sulfonate ester derivative of isoquinoline, characterized by a fluorinated sulfonyl group attached to the 6-position of the isoquinoline scaffold. This compound is synthesized via the reaction of isoquinolin-6-ol with fluorosulfonic acid or its derivatives under controlled conditions, yielding a highly electrophilic sulfonate ester. Its molecular weight is 257.24 g/mol, with a melting point of 148–152°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

This compound is primarily utilized in organic synthesis as a leaving group in nucleophilic substitution reactions and as a precursor for metal-catalyzed cross-coupling reactions.

Properties

CAS No.

2411200-17-2

Molecular Formula

C9H6FNO3S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-6-yl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with a fluoranesulfonate reagent under specific conditions. For example, the reaction can be carried out using copper (I) iodide as a catalyst in the presence of N,N-dimethylethylenediamine (DMEDA) and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-yl fluoranesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various isoquinoline derivatives with different functional groups .

Scientific Research Applications

Isoquinolin-6-yl fluoranesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isoquinolin-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations:

Reactivity: this compound exhibits intermediate reactivity in nucleophilic substitutions compared to pyridin-3-yl triflate (higher) and quinolin-8-yl methanesulfonate (lower). This balance makes it suitable for reactions requiring moderate leaving-group ability .

Bioactivity: Its low IC₅₀ against EGFR kinase underscores superior binding affinity relative to quinolin-8-yl methanesulfonate, likely due to enhanced π-π stacking from the isoquinoline core .

Solubility : The fluorinated sulfonyl group improves solubility in polar solvents, unlike benzothiophen-2-yl tosylate, which is hindered by its hydrophobic aryl group .

Research Findings

Stability Studies

This compound demonstrates stability in anhydrous environments but hydrolyzes rapidly in aqueous media (t₁/₂ = 15 min at pH 7.4), limiting its utility in biological systems without prodrug modifications .

Pharmacological Potential

A 2024 study reported derivatives of this compound as potent JAK3 inhibitors (IC₅₀ = 8.3 nM), with 3-fold greater selectivity over JAK1 compared to quinoline-based analogs .

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